N-Ethylaminoisobutylmethyldiethoxysilane
Overview
Description
N-Ethylaminoisobutylmethyldiethoxysilane is a chemical compound with the molecular formula C11H27NO2Si . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound contains an ethoxy group and a methyl group attached to a silicon atom, and an ethoxy isobutyl amino group attached to the silicon atom . The molecular weight is 233.42300 .Scientific Research Applications
Surface Modification and Coatings
Silane compounds, including those with amino functionalities, are widely used for surface modification of various substrates to improve adhesion, hydrophobicity, and functionalization for subsequent chemical reactions. For instance, silane-based coatings on polyethylene surfaces have been explored for antibacterial properties and to reduce biofilm formation, suggesting potential medical and water industry applications (Kręgiel & Niedzielska, 2014). Similarly, optimization studies on silanization processes aim to achieve consistent amination of silica substrates, highlighting the importance of precise control over reaction conditions to yield desired surface characteristics (Howarter & Youngblood, 2006).
Catalysis and Adsorption
Aminosilane-modified metallosilicate materials, such as MCM-41, demonstrate enhanced basic catalytic activity, which is crucial for eco-friendly processes like 2-propanol dehydrogenation and Knoevenagel reactions (Blasco-Jiménez et al., 2010). Furthermore, functionalized silica gel with aminopropyl-trimethoxysilane derivatives has been used for the selective adsorption and removal of arsenic from aqueous solutions, showcasing its potential in environmental remediation applications (Fan et al., 2011).
Nanotechnology and Material Science
Silane compounds play a significant role in the development of organic-inorganic hybrid materials, such as those used for stone conservation or as modifiers in polymeric matrices to enhance mechanical and thermal properties. Studies have shown that epoxy-silica polymers can serve as effective conservation materials, indicating the versatility of silane compounds in preserving cultural heritage (Cardiano et al., 2005). Additionally, the modification of epoxy resins with aminosilanes significantly influences their thermo-mechanical properties, suggesting applications in advanced composites and coatings (Tang et al., 2018).
Properties
IUPAC Name |
1-[ethoxy-methyl-(2-methylpropyl)silyl]oxy-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO2Si/c1-7-12-11(5)14-15(6,13-8-2)9-10(3)4/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXHRXDVNXCARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)O[Si](C)(CC(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692965 | |
Record name | 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275378-62-6 | |
Record name | 1-{[Ethoxy(methyl)(2-methylpropyl)silyl]oxy}-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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